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2-(Azepan-2-yl)-1-cyclopropylethan-1-one

Cat. No.: B13309316
M. Wt: 181.27 g/mol
InChI Key: JYCKBBZMVBMJQH-UHFFFAOYSA-N
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Description

Structural Classification and Unique Features of the Hybrid Azepane-Cyclopropyl Ketone Motif

2-(Azepan-2-yl)-1-cyclopropylethan-1-one is classified as a hybrid molecule that incorporates a nitrogen-containing heterocycle (azepane) and a functionalized carbocycle (cyclopropyl ketone). The azepane ring is a saturated seven-membered heterocycle containing one nitrogen atom. Unlike smaller, more rigid ring systems, the azepane moiety is characterized by a high degree of conformational flexibility, capable of adopting multiple chair and boat conformations. This conformational mobility can be a crucial determinant in the molecule's interaction with biological targets.

The cyclopropyl (B3062369) ketone portion of the molecule possesses unique electronic and structural features. The three-membered cyclopropane (B1198618) ring is subject to significant ring strain, which imparts unusual bonding characteristics. The carbon-carbon bonds have a higher degree of p-character than typical alkanes, leading to some olefin-like behavior. nbinno.com This inherent strain makes the cyclopropane ring susceptible to ring-opening reactions, providing a pathway for the synthesis of more complex structures. nih.gov The carbonyl group attached to the cyclopropane ring further activates it, influencing its reactivity towards nucleophiles and in cycloaddition reactions. nih.govnih.gov

Table 1: Key Structural Features of the Azepane and Cyclopropyl Ketone Motifs

FeatureAzepane RingCyclopropyl Ketone
Ring Size 7-membered3-membered
Heteroatom NitrogenNone
Saturation SaturatedSaturated (ring), Unsaturated (carbonyl)
Conformation Flexible (multiple chair/boat forms) nih.govRigid (planar triangle)
Key Property Conformational mobility, basicityHigh ring strain, unique electronic character nbinno.com

Historical Context of Cyclopropyl Ketone Chemistry and Nitrogen Heterocycle Synthesis

The study of cyclopropane chemistry has a rich history, dating back to the first synthesis of cyclopropane by August Freund in 1881. wikipedia.org Freund accomplished this by treating 1,3-dibromopropane (B121459) with sodium, inducing an intramolecular Wurtz reaction. wikipedia.org Later, in 1887, Gustavson improved the yield of this reaction by using zinc instead of sodium. wikipedia.org The unique reactivity of the cyclopropane ring, stemming from its inherent strain, has fascinated chemists for over a century, leading to the development of numerous synthetic methodologies and its incorporation into a wide array of complex molecules.

The field of heterocyclic chemistry, which encompasses nitrogen-containing rings like azepane, also has its roots in the 19th century with the discovery of simple heterocycles such as furan, pyrrole, and thiophene. numberanalytics.com The synthesis of nitrogen heterocycles has evolved significantly over the decades, with the development of novel synthetic methods being a cornerstone of progress in this field. numberanalytics.comresearchgate.net Early methods often relied on classical condensation reactions, while modern approaches utilize a vast toolkit of reactions, including catalytic methods, to construct these ring systems with high efficiency and control. numberanalytics.com The synthesis of seven-membered rings like azepane has historically presented challenges due to less favorable cyclization kinetics compared to the formation of five- and six-membered rings. However, various strategies, such as ring-expansion reactions, have been developed to overcome these hurdles. dntb.gov.ua

The convergence of these two historical streams of chemical research—the chemistry of strained carbocycles and the synthesis of nitrogen heterocycles—has led to the creation of hybrid molecules like this compound, which offer a rich landscape for chemical exploration.

Contemporary Relevance of Such Scaffolds in Organic Chemistry Research

In modern organic chemistry and medicinal chemistry, molecular scaffolds that combine the features of azepanes and cyclopropyl ketones are of significant interest for several reasons. The azepane motif is a common feature in a variety of natural products and pharmaceutically active compounds. researchgate.net The inclusion of an azepane ring can impart desirable pharmacokinetic properties to a drug candidate.

The cyclopropyl group is increasingly utilized in drug design as a "metabolic stabilizer." nbinno.com Its resistance to common metabolic pathways can enhance the in vivo half-life of a drug. nbinno.com Furthermore, the rigid nature of the cyclopropyl ring can help to lock a molecule into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target. nbinno.com The unique electronic properties of the cyclopropyl ring can also lead to favorable interactions with protein active sites.

The combination of these two motifs in this compound and related structures presents a compelling strategy for the design of novel bioactive molecules. The reactivity of the cyclopropyl ketone moiety can be exploited for further synthetic transformations, allowing for the generation of diverse chemical libraries for biological screening. For instance, the cyclopropane ring can participate in various ring-opening and cycloaddition reactions to generate more complex heterocyclic and carbocyclic systems. nih.govnih.gov The presence of the nitrogen atom in the azepane ring provides a handle for modifying the molecule's solubility and basicity, which are important considerations in drug development.

The ongoing research into the synthesis and reactivity of molecules containing both azepane and cyclopropyl ketone functionalities highlights their potential as versatile building blocks for the discovery of new therapeutic agents and as probes for studying biological processes. nbinno.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19NO B13309316 2-(Azepan-2-yl)-1-cyclopropylethan-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

2-(azepan-2-yl)-1-cyclopropylethanone

InChI

InChI=1S/C11H19NO/c13-11(9-5-6-9)8-10-4-2-1-3-7-12-10/h9-10,12H,1-8H2

InChI Key

JYCKBBZMVBMJQH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(NCC1)CC(=O)C2CC2

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Azepan 2 Yl 1 Cyclopropylethan 1 One

Strategies for Azepane Ring Formation with Ketone Functionality

The formation of the 2-substituted azepane ring is a critical step in the synthesis of the target molecule. Various modern synthetic strategies can be employed to construct this heterocyclic system, often with control over stereochemistry. These methods range from building complexity through diversity-oriented approaches to specific, highly-controlled cyclization and expansion reactions.

Diversity-Oriented Synthesis Approaches for 2-Substituted Azepane Derivatives

Diversity-Oriented Synthesis (DOS) is a powerful strategy for generating libraries of structurally diverse molecules from a common starting material. nih.gov This approach is highly valuable in drug discovery for exploring chemical space. lifechemicals.comrsc.org In the context of 2-substituted azepanes, a DOS strategy could begin with a common scaffold that is systematically elaborated to produce a range of derivatives. For instance, a proline-derived intermediate could undergo a series of divergent reactions, including functionalization and ring expansion, to yield a library of azepanes with various substituents at the 2-position. semanticscholar.org This allows for the rapid generation of analogues of the target compound, facilitating structure-activity relationship studies. The core idea is to employ reactions that can introduce complexity and diversity in a controlled manner, such as multicomponent reactions or cascade sequences. nih.govrsc.org

Key features of a DOS approach for azepane derivatives might include:

Scaffold-Based Synthesis: Starting from a common, easily accessible core structure.

Branching Pathways: Employing reaction conditions that lead to different structural outcomes.

Stereochemical Diversity: Introducing chiral elements early and carrying them through various pathways.

Asymmetric Synthetic Routes to Chiral Azepane Precursors

Achieving stereochemical control is often crucial in the synthesis of bioactive molecules. Asymmetric synthesis provides routes to enantiomerically pure or enriched chiral azepane precursors. nih.gov Copper-catalyzed asymmetric intramolecular cyclizations, for example, have been successfully used to synthesize 7-membered bridged biarylamines with excellent diastereo- and enantioselectivities. nih.govrsc.org Another approach involves the use of chiral auxiliaries or starting materials from the chiral pool, which can guide the stereochemical outcome of key bond-forming reactions. nih.gov

Organocatalysis also presents a powerful tool for the asymmetric synthesis of heterocycles. mdpi.com Chiral catalysts, such as those based on thiourea (B124793) or cinchona alkaloids, can be used to control the stereochemistry of reactions forming the azepane ring or its precursors. mdpi.comorgsyn.org For example, an asymmetric Michael addition could be employed to set a key stereocenter in an acyclic precursor prior to cyclization.

Method Catalyst/Reagent Key Feature Stereoselectivity
Asymmetric Reductive Cyclization[CuI/(Ph-BPE)]Forms central and axial stereocenters simultaneously. nih.govrsc.orgHigh d.r. and ee (up to >20:1 d.r., 99% ee). nih.gov
Chiral Auxiliary-Directed SynthesisChiral sulfinamideControls addition to an imine precursor. google.comHigh diastereoselectivity.
Organocatalytic Michael AdditionChiral thiourea catalystEstablishes stereocenter in acyclic precursor. mdpi.comHigh enantiomeric excess.
Asymmetric Nucleophilic AdditionChiral N,N′-dioxide/CuII complexAddition to 2H-azirines to form chiral aziridines as precursors. jchemlett.comExcellent enantiomeric purity. jchemlett.com

Cyclization Reactions of Amino Ketone Intermediates

The direct cyclization of acyclic precursors is a common and effective strategy for forming heterocyclic rings. For the synthesis of a 2-substituted azepane, an amino ketone intermediate can undergo intramolecular cyclization to form the seven-membered ring. One such method is the silyl-aza-Prins cyclization, which can provide trans-azepanes with high yields and good diastereoselectivities. researchgate.net This reaction involves the cyclization of an allylsilyl amine with an aldehyde, mediated by a Lewis acid like InCl₃ or FeCl₃. researchgate.netacs.org

Another powerful technique is tandem amination/cyclization. An efficient method has been developed for the selective preparation of substituted azepine derivatives via a Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary amines. nih.gov Despite the challenges associated with the slow kinetics of forming seven-membered rings, these catalytic methods provide robust pathways for their construction. nih.gov Reductive amination is another key cyclization strategy used in the synthesis of hydroxylated azepane iminosugars, where an intramolecular reaction forms the C-N bond to close the ring. nih.gov

Cyclization Method Precursor Type Catalyst/Mediator Key Outcome
Silyl-aza-Prins CyclizationAllylsilyl amine and aldehydeInCl₃ or FeCl₃High yields and diastereoselectivity for trans-azepanes. researchgate.netacs.org
Tandem Amination/CyclizationFunctionalized allenynes and primary aminesCu(I) saltsSelective preparation of azepine derivatives. nih.gov
Intramolecular Reductive AminationAldehyde/ketone and amine within the same moleculeReducing agent (e.g., H₂, Pd/C)Forms the final C-N bond of the ring. nih.gov
Metal-catalyzed Cycloadditionγ-Amino ketones and alkynesSilver catalystsForms azepine derivatives. researchgate.net

Ring-Expansion Methodologies for Azepane Scaffolds

Ring-expansion reactions provide an alternative and powerful route to azepane scaffolds, often starting from more readily available five- or six-membered rings. daneshyari.com A notable example is the use of diazocarbonyl chemistry. nih.gov Lewis acid-catalyzed ring expansion of cyclic ketones with diazoalkanes can proceed via a Tiffeneau–Demjanov-type intermediate, where the loss of nitrogen drives the formation of the one-carbon expanded ring. daneshyari.com This method was successfully used to prepare a functionalized azepane from a corresponding piperidine (B6355638) precursor in high yield. daneshyari.com

Another innovative approach involves the dearomative ring expansion of nitroarenes. researchgate.net This strategy uses light to generate nitrene intermediates from commercially available nitroarenes, which then undergo a one-atom ring expansion. A subsequent hydrogenolysis step yields the saturated azepane heterocycle. researchgate.netresearchgate.net This method is particularly attractive as it allows for the synthesis of various substituted azepanes in just two steps. researchgate.net

Ring-Expansion Strategy Starting Material Key Reagent/Condition Intermediate
Diazocarbonyl ChemistryCyclic Ketone (e.g., Piperidone)Diazoalkane, Lewis AcidTiffeneau–Demjanov-type
Dearomative N-insertionNitroareneBlue light irradiationSinglet aryl nitrene, 3H-azepine
Dowd–Beckwith ReactionCyclic KetoneRadical initiatorRadical intermediate
Aziridine Ring ExpansionN-Boc-2-lithioaziridineElectrophileAziridinium intermediate

Organolithium-Mediated Construction of Substituted Azepanes

Organolithium chemistry offers a versatile platform for the synthesis and functionalization of N-heterocycles. whiterose.ac.uk The n-BuLi mediated lithiation of N-Boc protected azepanes at the α-position to the nitrogen allows for the introduction of a wide variety of substituents. whiterose.ac.uk This method can be used to generate a lithiated azepane intermediate, which can then be trapped with an appropriate electrophile to install the desired side chain.

A chemoenzymatic approach combines biocatalytic reduction with organolithium-mediated rearrangement. nih.govbris.ac.uk In this strategy, enantioenriched 2-aryl azepanes are generated biocatalytically and then converted to N'-aryl ureas. Treatment with base triggers a rearrangement via a configurationally stable benzyllithium (B8763671) intermediate, stereospecifically transferring the substituent to the 2-position of the azepane ring. nih.govbris.ac.uk This yields previously inaccessible enantioenriched 2,2-disubstituted azepanes. nih.gov

Approaches for the Cyclopropyl (B3062369) Ketone Moiety Installation

The installation of the cyclopropyl ketone group is the second major synthetic challenge. This can be achieved either by forming the cyclopropane (B1198618) ring on a precursor already containing the ketone, or by attaching a cyclopropyl group to a molecule that will be converted to the ketone.

Several robust methods exist for the synthesis of cyclopropyl ketones. nih.gov A classic approach involves the intramolecular cyclization of a γ-halo ketone, such as 5-chloro-2-pentanone, in the presence of a base like sodium hydroxide. orgsyn.org This method is straightforward and effective for producing simple cyclopropyl ketones.

Photocatalysis has emerged as a modern tool for C-C bond formation. Visible-light photocatalysis enables the formal [3+2] cycloaddition of aryl cyclopropyl ketones with olefins to generate highly substituted cyclopentane (B165970) rings. nih.gov While this is a reaction of cyclopropyl ketones, the principles of photoredox catalysis can be adapted for their synthesis. For instance, radical-mediated cyclization of olefinic precursors can form the three-membered ring.

Cross-coupling reactions also provide a powerful means to install cyclopropyl groups. digitellinc.com Palladium-catalyzed cross-coupling of heteroatom-stabilized cyclopropyl organobismuth nucleophiles with acyl chlorides would be a direct method for installing the cyclopropyl ketone moiety. This methodology is advantageous due to its tolerance of various functional groups and mild reaction conditions. digitellinc.com

Method Starting Materials Reagents/Catalyst Key Features
Intramolecular Cyclizationγ-Halo Ketone (e.g., 5-chloro-2-pentanone)Base (e.g., NaOH)Classic, straightforward method. orgsyn.org
[3+2] CycloadditionAryl cyclopropyl ketone and olefinRu(bpy)₃²⁺, La(OTf)₃, TMEDAPhotocatalytic, forms substituted cyclopentanes from cyclopropyl ketones. nih.govnih.gov
Cross-CouplingAcyl chloride and cyclopropyl organometallic reagentPalladium catalystMild conditions, good functional group tolerance. digitellinc.com
Claisen-Condensation/CyclizationChalcones (e.g., (E)-3-(2-hydroxyphenyl)-1-phenylprop-2-en-1-one)Corey-Chaykovsky reagent (DMSO, NaH)Forms cyclopropyl ring from an α,β-unsaturated ketone. nih.gov
Reductive Alkylation1,3-CyclopentanedioneGrignard reagent, acid workupUsed in synthesis of natural products with ketone moieties. nih.gov

Cyclopropanation Reactions for Ketone Functionalization

The introduction of a cyclopropane ring adjacent to a carbonyl group is a key transformation in the synthesis of the target molecule. Several methods are established for the α-cyclopropanation of ketones or the construction of cyclopropyl ketones.

One of the most classical and reliable methods is the Corey-Chaykovsky reaction . This involves the reaction of a suitable α,β-unsaturated ketone precursor with a sulfur ylide, such as dimethylsulfoxonium methylide. nih.gov The reaction proceeds via a conjugate addition of the ylide followed by an intramolecular nucleophilic displacement to form the three-membered ring. nih.gov

Transition metal catalysis offers another powerful avenue, particularly through the decomposition of diazo compounds. researchgate.net Catalysts based on rhodium(II) or cobalt(II) can effectively catalyze the reaction of a diazo compound, like diazomethane (B1218177) or a derivative, with an enol ether or enolate of a ketone to furnish the cyclopropyl ketone. organic-chemistry.org Asymmetric variants of these reactions, employing chiral ligands, can provide enantioenriched cyclopropanes. researchgate.netorganic-chemistry.org A hydrogen-borrowing catalysis strategy has also been described for the α-cyclopropanation of ketones, which involves the alkylation of a ketone with a bifunctional alcohol containing a leaving group, followed by intramolecular cyclization. nih.gov

Below is a table summarizing representative conditions for these transformations on analogous ketone substrates.

MethodReagents & CatalystTypical SubstrateTypical YieldReference
Corey-Chaykovsky ReactionTrimethylsulfoxonium (B8643921) iodide, NaH, in THF/DMSOα,β-Unsaturated KetoneGood to Excellent nih.gov
Catalytic CyclopropanationEthyl diazoacetate, Rh2(OAc)4Styrene (olefin precursor)High organic-chemistry.org
Asymmetric CatalysisSuccinimidyl diazoacetate, [Co(P1)] catalystVarious OlefinsHigh (Excellent ee/de) organic-chemistry.org
Hydrogen-Borrowing CatalysisAlcohol with leaving group, Ir or Ru catalystHindered KetoneModerate to Good nih.gov

Ring-Closing Reactions from Acyclic Precursors

The formation of the seven-membered azepane ring is a significant synthetic challenge due to unfavorable entropic factors associated with the closure of medium-sized rings. nih.gov Ring-closing reactions from appropriately functionalized acyclic precursors provide a direct route to this heterocyclic core.

One prominent strategy is Ring-Closing Metathesis (RCM) . An acyclic precursor containing two terminal alkenes, with one positioned to form the seven-membered ring incorporating the nitrogen atom, can be cyclized using ruthenium-based catalysts like the Grubbs or Hoveyda-Grubbs catalysts. This would typically involve an acyclic amino-diene which, upon cyclization, would yield a dehydroazepane that could be subsequently reduced to the saturated azepane ring system.

Another approach is through intramolecular hydroamination . An acyclic precursor containing an amine and an alkene can undergo intramolecular addition of the N-H bond across the C=C double bond. mdpi.com This reaction is often catalyzed by alkali metals, lanthanides, or transition metals and can be an effective method for forming the azepane ring. mdpi.com Intramolecular reductive amination, where an acyclic precursor contains both an amine and a carbonyl group (or precursors thereof) separated by a suitable carbon chain, can also be used to form the C-N bond and close the ring upon reduction.

Tandem Reaction Sequences for Aminocyclopropyl Ketone Generation

Tandem or cascade reactions offer a highly efficient approach to molecular complexity by forming multiple bonds in a single operation, avoiding the need for isolation of intermediates. illinois.edu For the generation of the aminocyclopropyl ketone core structure, several tandem sequences are particularly relevant.

A notable example involves the reaction of 2-hydroxycyclobutanones with amines. researchgate.net This process proceeds via a tandem condensation followed by a C-C bond cleavage and ring contraction, directly yielding α-aminocyclopropyl ketone structures. This method is powerful as it constructs the C-N bond and the cyclopropane ring in a single, streamlined process. researchgate.net

Another strategy involves a Michael-Initiated Ring Closure (MIRC). researchgate.net This domino reaction can be used to synthesize spiro cyclopropyl systems and could be adapted for the target structure. A related approach is the tandem reaction involving vinyl selenium salts to produce 1-(1-amino)cyclopropyl ketones. researchgate.net Amine-catalyzed tandem reactions, often proceeding through iminium-enamine activation, provide another versatile platform for initiating cascades that can lead to complex cyclic structures. illinois.edu

Transformation of Strained Ring Systems (e.g., Cyclobutanes) to Cyclopropyl Ketones

The inherent ring strain in small ring systems can be harnessed as a thermodynamic driving force for synthetically useful transformations. nih.gov The conversion of cyclobutane (B1203170) derivatives into cyclopropane structures is a well-documented strategy.

A particularly effective method for accessing the aminocyclopropyl ketone moiety involves a two-step sequence starting from 1,2-diketones. researchgate.net First, a photochemical [2+2] cycloaddition of the diketone generates a 2-hydroxycyclobutanone intermediate. This strained four-membered ring system is then primed for rearrangement. Subsequent reaction with an amine source (which could be a precursor to the azepane nitrogen) triggers a ring-contraction to furnish the desired 1,1-cyclopropane aminoketone structure. researchgate.net This sequence leverages the release of ring strain from the cyclobutane to drive the formation of the thermodynamically stable cyclopropane ring. Such strain-release strategies are also evident in the ring expansion of cyclopropyl ketones to cyclopentanones, illustrating the chemical versatility of these small, strained rings in synthesis. researchgate.netacs.org

Convergent and Divergent Synthetic Pathways to the Target Compound

Conversely, a convergent synthesis involves preparing key fragments of the molecule separately and then coupling them at a late stage. nih.gov This approach is often more efficient for complex targets as it allows for optimization of the synthesis of each fragment independently.

Strategic Coupling of Azepane and Cyclopropyl Ketone Precursors

A convergent synthesis of the target compound would involve the strategic coupling of a pre-formed azepane derivative with a cyclopropyl ketone precursor. This approach dissects the molecule into two manageable building blocks.

Route A: Azepane as Nucleophile: An azepane derivative, such as 2-lithioazepane (generated from a protected azepane and an organolithium base), could act as a nucleophile. This species could then be coupled with an electrophilic cyclopropane fragment, such as a cyclopropanecarboxylic acid chloride or ester, to form the desired C-C bond and yield the final ketone.

Route B: Azepane as Electrophile: Alternatively, a functionalized azepane, such as a 2-bromoazepane, could serve as the electrophile. This would react with a nucleophilic cyclopropyl ketone fragment, such as the enolate of cyclopropyl methyl ketone, in an alkylation reaction to forge the key bond connecting the two rings.

The success of these coupling strategies depends on the efficient generation and reactivity of the respective synthons and the minimization of side reactions.

Stereoselective and Enantioselective Approaches to 2-(Azepan-2-yl)-1-cyclopropylethan-1-one

Controlling the stereochemistry of the target molecule, which contains a stereocenter at the 2-position of the azepane ring, is a critical aspect of its synthesis. Enantioselective and stereoselective methods can be employed to achieve this control.

Asymmetric Synthesis of the Azepane Ring: The chiral azepane ring can be constructed using asymmetric catalysis. For example, a Lewis acid-catalyzed (4+3) annulation of donor-acceptor cyclopropanes with azadienes can produce densely substituted azepanones with high diastereoselectivity. nih.gov The use of a chiral ligand, such as a trisoxazoline (Tox) ligand with a copper catalyst, can render this transformation enantioselective. nih.gov

Asymmetric Cyclopropanation: As mentioned previously (Section 2.2.1), the cyclopropane ring can be installed enantioselectively. The use of chiral cobalt(II) or rhodium(II) complexes for the catalytic decomposition of diazo compounds in the presence of an olefin is a premier strategy for achieving high enantiomeric excess (ee) in the resulting cyclopropane. researchgate.netorganic-chemistry.org

Substrate-Controlled Diastereoselectivity: In a convergent coupling approach (Section 2.3.1), if a chiral, enantiopure azepane building block is used, it can direct the stereochemical outcome of the coupling reaction, leading to the formation of one diastereomer of the final product preferentially. Similarly, stereoselective additions to cyclopropene (B1174273) intermediates, generated in situ from bromocyclopropanes, can be used to install substituents with high diastereocontrol. ku.edu

The choice of strategy depends on the desired stereoisomer and the availability of chiral starting materials and catalysts. A summary of potential stereoselective methods is provided below.

MethodTarget MoietyCatalyst/Reagent SystemTypical SelectivityReference
Asymmetric (4+3) AnnulationAzepane RingCu(OTf)2 with (S)-CyTox ligandHigh de, Good to Excellent ee nih.gov
Asymmetric CyclopropanationCyclopropane Ring[Co(P1)] with N2CHCO2SuExcellent de and ee organic-chemistry.org
Photocatalytic [3+2] CycloadditionCyclopentane (related system)Chiral Lewis Acid + Photoredox CatalystHigh ee nih.gov
Formal Nucleophilic SubstitutionSubstituted CyclopropaneBase-assisted dehydrohalogenation/additionHigh dr ku.edu

Chemical Reactivity and Transformations of 2 Azepan 2 Yl 1 Cyclopropylethan 1 One

Reactivity Profiles of the Azepane Nitrogen

The nitrogen atom in the azepane ring is a versatile reactive center, capable of participating in both electrophilic and nucleophilic reactions. Its reactivity is influenced by its secondary amine nature and the conformational flexibility of the seven-membered ring.

As a secondary amine, the nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic. It is expected to react with a variety of electrophiles. Common reactions include:

Alkylation: Reaction with alkyl halides (R-X) would lead to the formation of N-alkylated products. The rate and success of this reaction would depend on the nature of the alkyl halide and the reaction conditions.

Acylation: Treatment with acyl chlorides (RCOCl) or acid anhydrides ((RCO)₂O) would yield the corresponding N-acyl derivatives. This is a common method for the protection of the amine functionality or for the introduction of new functional groups.

Sulfonylation: Reaction with sulfonyl chlorides (RSO₂Cl), such as tosyl chloride or mesyl chloride, would produce N-sulfonylated azepanes. These derivatives are often used to introduce protecting groups or to modify the electronic properties of the nitrogen atom.

Michael Addition: The nucleophilic nitrogen can participate in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of β-amino carbonyl compounds.

Conversely, under acidic conditions, the nitrogen atom can be protonated, forming an azepanium salt. This protonation renders the nitrogen center electrophilic and can influence the reactivity of the rest of the molecule.

The azepane ring itself can undergo transformations that alter its seven-membered structure. While less common than reactions at the nitrogen atom, these skeletal rearrangements are important for the synthesis of other heterocyclic systems. nih.govresearchgate.netresearchgate.net Azepanes and their derivatives are significant structural motifs in a variety of natural products and bioactive molecules. nih.gov

One potential transformation is ring contraction . For instance, under specific oxidative conditions or through intramolecular cyclization-rearrangement pathways, the seven-membered ring could potentially be rearranged to a six-membered piperidine (B6355638) ring. The feasibility of such a rearrangement would depend on the specific reagents and reaction conditions employed.

Another possibility is ring expansion , although this is generally a more challenging transformation. Specific synthetic methods, often involving the insertion of a carbon atom into the ring, would be required to achieve this.

Finally, transannular reactions , where a substituent on the nitrogen or another part of the ring interacts with a distant atom within the ring, could lead to the formation of bicyclic products. The likelihood of such reactions is highly dependent on the conformation of the azepane ring.

Chemical Transformations of the Ketone Functionality

The ketone group is a prominent site of reactivity in 2-(azepan-2-yl)-1-cyclopropylethan-1-one, susceptible to a wide range of nucleophilic additions and reactions at the α-carbon.

The carbonyl carbon is electrophilic and will readily react with nucleophiles. Key reactions include:

Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) would be a mild choice, while lithium aluminum hydride (LiAlH₄) would provide a more powerful reduction.

Grignard and Organolithium Reactions: Addition of Grignard reagents (RMgX) or organolithium reagents (RLi) would lead to the formation of tertiary alcohols.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) would convert the ketone into an alkene.

Cyanohydrin Formation: Treatment with hydrogen cyanide (HCN) or a cyanide salt in the presence of acid would result in the formation of a cyanohydrin.

Imine and Enamine Formation: The ketone can react with primary amines to form imines or with secondary amines to form enamines. Given the presence of the secondary amine within the same molecule, intramolecular reactions could potentially occur under certain conditions.

Below is a table summarizing these potential reactions:

ReagentProduct Type
Sodium borohydride (NaBH₄)Secondary alcohol
Grignard reagent (RMgX)Tertiary alcohol
Phosphorus ylideAlkene
Hydrogen cyanide (HCN)Cyanohydrin
Primary amine (RNH₂)Imine

The carbon atom adjacent to the carbonyl group (the α-carbon) is acidic and can be deprotonated to form an enolate. bham.ac.ukwikipedia.orgmasterorganicchemistry.com Enolates are powerful nucleophiles and can undergo a variety of reactions. bham.ac.ukwikipedia.orgmasterorganicchemistry.com

Halogenation: In the presence of a base and a halogen (e.g., Br₂), the α-carbon can be halogenated.

Alkylation: The enolate can be alkylated by reacting it with an alkyl halide. The regioselectivity of this reaction can be controlled by the choice of base and reaction conditions. wikipedia.org

Aldol (B89426) Addition and Condensation: The enolate can react with another carbonyl compound (an aldehyde or another ketone) in an aldol addition reaction to form a β-hydroxy ketone. Subsequent dehydration can lead to an α,β-unsaturated ketone (aldol condensation).

The formation of either the kinetic or thermodynamic enolate can be controlled by the reaction conditions, such as the base used, temperature, and solvent. bham.ac.uk For instance, a bulky, strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures tends to favor the formation of the kinetic enolate. wikipedia.org

Reactivity and Ring-Opening Reactions of the Cyclopropyl (B3062369) Moiety

The cyclopropyl group, while generally stable, is a strained ring system and can undergo ring-opening reactions under certain conditions, particularly when activated by the adjacent ketone. acs.orgnih.govacs.org

Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropyl ring can open to form a more stable carbocation, which can then be trapped by a nucleophile. Aryl cyclopropyl ketones, for instance, can cyclize to 1-tetralones in the presence of acid catalysts. rsc.org

Reductive Ring Opening: Treatment with certain reducing agents, such as dissolving metal reductions (e.g., Na in liquid NH₃), can lead to the reductive cleavage of the cyclopropyl ring.

Transition Metal-Catalyzed Reactions: Various transition metals, such as nickel and palladium, can catalyze the ring-opening and cycloaddition reactions of cyclopropyl ketones. acs.orgacs.org For example, nickel-catalyzed cycloaddition processes involving simple cyclopropyl ketones have been developed. acs.org Palladium-catalyzed hydrosilylation of cyclopropyl ketones can also lead to ring-opened silyl (B83357) enolates. acs.org

Photochemical Reactions: Photochemical activation can promote ring-opening and cycloaddition reactions. For example, photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones have been reported. nih.gov

The specific products of these ring-opening reactions will depend on the reagents used and the reaction conditions. The presence of the azepane and ketone functionalities could also influence the regioselectivity of the ring-opening process.

Acid-Mediated and Thermal Ring-Opening Rearrangements (e.g., Cloke-Wilson type)

The structural motif of an activated cyclopropane (B1198618), such as a cyclopropyl ketone, is prone to rearrangements under both thermal and acidic conditions. The Cloke-Wilson rearrangement is a classic example, involving the transformation of cyclopropyl ketones or imines into five-membered heterocycles like dihydrofurans or dihydropyrroles. nih.gov

For a molecule like this compound, an intramolecular Cloke-Wilson type rearrangement would be plausible. Under acidic or thermal conditions, the nitrogen of the azepane ring could act as an internal nucleophile. The reaction would likely proceed through the protonation of the carbonyl oxygen, followed by the nucleophilic attack of the azepane nitrogen onto one of the cyclopropyl carbons. This would lead to the cleavage of a distal C-C bond of the cyclopropane ring, resulting in a ring-expanded heterocyclic system. organic-chemistry.org

This type of rearrangement is a powerful tool for synthesizing five-membered nitrogen-containing heterocycles. nih.gov The reaction can be catalyzed by various means, including acids, transition metals, and even organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.govfigshare.comresearchgate.netnih.gov Recent advancements have also demonstrated visible-light-mediated versions of this rearrangement. curtin.edu.au

Catalyst/ConditionExpected Product TypePlausible Mechanism
Heat (Thermal) Ring-expanded N-heterocycleConcerted or stepwise ring-opening/recyclization. nih.gov
Brønsted Acid (e.g., TfOH) Ring-expanded N-heterocycleProtonation of carbonyl, followed by nucleophilic attack and ring opening. nih.gov
Lewis Acid (e.g., AlCl₃) Ring-opened amides or oxazolinesCoordination to carbonyl, facilitating ring cleavage. researchgate.net
Organocatalyst (e.g., DABCO) Dihydrofuran-type structures (if O-nucleophile is present)Homoconjugate addition mechanism. figshare.comresearchgate.net

Transition Metal-Catalyzed Processes Involving Cyclopropyl Ring Cleavage

The strained C-C bonds of the cyclopropyl ring in this compound are susceptible to cleavage by transition metals. nih.gov Catalysts based on rhodium, nickel, palladium, and titanium have been shown to effectively mediate the ring-opening of cyclopropyl ketones and imines. nih.govacs.orgnih.govnih.gov

Rhodium(I) catalysts, for instance, can insert into the proximal C-C bond of aminomethylcyclopropanes under carbonylative conditions to form rhodacyclopentanone intermediates. nih.gov These intermediates can then be trapped by tethered alkenes or alkynes in cycloaddition reactions to construct complex polycyclic scaffolds. nih.govnih.gov

Nickel-catalyzed processes are also prominent. Ni(0) complexes can engage in oxidative addition with the cyclopropyl ring, leading to metallacyclic intermediates. acs.orgacs.org These intermediates can then react with various partners, such as enones, in [3+2] cycloaddition reactions to form functionalized cyclopentanes. acs.org The presence of an imine or a related nitrogen-containing group can facilitate this oxidative addition. acs.orgacs.org

Palladium-catalyzed reactions often involve the C–H activation of the cyclopropane ring or cascade reactions initiated by carbopalladation. nih.govnih.gov These methods provide pathways to functionalized cyclopropanes and other heterocyclic systems. nih.govliverpool.ac.uk

Metal CatalystTypical Reaction TypeResulting Structure
Rhodium(I) Carbonylative (3+1+2) CycloadditionPerhydroisoindoles nih.gov
Nickel(0) [3+2] Cycloaddition with enonesDensely functionalized cyclopentanes acs.org
Palladium(II) Enantioselective C-H Activation/Cross-couplingChiral cis-substituted cyclopropanes nih.gov
Titanium(II) Ring-opening to form metallacyclesAzatitanacyclohexenes nih.gov

Nucleophilic and Electrophilic Activation of the Cyclopropyl Ring

The cyclopropyl ketone moiety is a "donor-acceptor" cyclopropane, where the cyclopropyl group acts as a donor and the ketone as an acceptor. nih.gov This electronic characteristic makes the ring susceptible to both nucleophilic and electrophilic attack.

Nucleophilic Activation: Nucleophiles can attack the cyclopropyl ring, leading to its opening. This process is often catalyzed by Brønsted or Lewis acids, which activate the ketone carbonyl group, making the cyclopropane more electrophilic. acs.org The use of fluorinated alcohols like hexafluoroisopropanol (HFIP) as a solvent can promote these reactions even with weak Brønsted acids. acs.org A wide range of nucleophiles, including arenes, indoles, azides, and alcohols, can participate in these ring-opening reactions. acs.org

Electrophilic Activation: The ketone can be activated by electrophiles, such as triflic anhydride, which transforms the carbonyl into a more reactive species. nih.govresearchgate.net This activation renders the α-position susceptible to attack by nucleophiles. While this chemistry is more established for α-functionalization, it can influence the reactivity of the adjacent cyclopropyl ring by altering the electronic properties of the molecule.

Activation ModeReagentsReaction Type
Nucleophilic Nucleophile (e.g., Indole, Azide), Brønsted Acid CatalystRing-opening addition acs.org
Electrophilic Triflic Anhydride, Baseα-Functionalization (potentially followed by rearrangement) nih.gov

Intermolecular and Intramolecular Reaction Cascades

The unique structure of this compound makes it an ideal candidate for initiating reaction cascades, where a single event triggers a series of subsequent bond-forming or breaking steps. arkat-usa.org These cascades can lead to the rapid construction of complex molecular architectures from simple starting materials.

For example, the ring-opening of the cyclopropyl ketone can generate a zwitterionic or diradical intermediate that can be trapped intramolecularly by the azepane ring or intermolecularly by another reactant. acs.org Uncatalyzed thermal cascades of cyclopropyl aryl ketones are known to produce indenone and fluorenone structures through ring-opening/recyclization sequences. acs.org

Mechanochemical methods have also been employed to initiate cascade reactions of cyclopropyl ketones with reagents like 1,2-diaminoarenes, leading to the solvent-free synthesis of benzimidazoles. nih.gov Furthermore, palladium-catalyzed cascades involving intramolecular carbopalladation followed by the opening of strained rings can lead to complex fused N-heterocycles. nih.gov The inherent functionality of this compound provides multiple handles for designing such intramolecular and intermolecular cascade reactions. liverpool.ac.ukarkat-usa.org

Mechanistic Investigations of Reactions Involving 2 Azepan 2 Yl 1 Cyclopropylethan 1 One

Elucidation of Reaction Mechanisms in Synthetic Routes

The synthesis of α-amino cyclopropyl (B3062369) ketones like 2-(azepan-2-yl)-1-cyclopropylethan-1-one is not trivial and can be approached through several mechanistic pathways. One common strategy for forming the cyclopropane (B1198618) ring is the Corey-Chaykovsky reaction. nih.gov This involves the reaction of an α,β-unsaturated ketone precursor with a sulfur ylide, such as trimethylsulfoxonium (B8643921) iodide.

The likely synthetic precursor would be an enone containing the azepane moiety. The mechanism proceeds via a nucleophilic 1,4-conjugate addition of the sulfur ylide to the enone. This step forms a stabilized enolate intermediate. Subsequently, an intramolecular nucleophilic substitution occurs where the enolate attacks the carbon bearing the sulfonium (B1226848) group, displacing dimethyl sulfoxide (B87167) (DMSO) and forming the three-membered cyclopropane ring. nih.gov The stereochemistry of the final product is often controlled during this irreversible cyclization step. nih.gov

Alternatively, synthetic routes may involve the introduction of the amino functionality to a pre-formed cyclopropyl ketone. This can be achieved through α-amination strategies, which may proceed via an enolate or enamine intermediate followed by reaction with an electrophilic nitrogen source. organic-chemistry.orgorganic-chemistry.org For instance, a cyclopropyl ketone could be converted to its corresponding silyl (B83357) enol ether, which then reacts with an aminating agent. The mechanism involves nucleophilic attack from the enol ether onto the nitrogen source, followed by hydrolysis to yield the α-amino ketone.

A summary of potential synthetic strategies is presented below.

Synthetic Strategy Key Precursors Plausible Mechanistic Steps Key Intermediates
Corey-Chaykovsky Cyclopropanationα,β-Unsaturated ketone, Sulfur ylide1. Conjugate addition of ylide. 2. Intramolecular SN2 displacement.Enolate, Betaine
α-AminationCyclopropyl ketone, Electrophilic N-source1. Enolate/enamine formation. 2. Nucleophilic attack on N-source.Enolate, Imine

Mechanistic Studies of Rearrangement Reactions (e.g., 1,2-silicon shifts, Cloke-Wilson rearrangement)

Cyclopropyl ketones are well-known to undergo rearrangement reactions driven by the release of ring strain. nih.gov The most pertinent rearrangement for a compound like this compound is the aza-Cloke-Wilson rearrangement. nih.gov This reaction transforms cyclopropyl imines or ketones with an adjacent nitrogen atom into five-membered dihydropyrrole heterocycles. nih.govnih.gov

The rearrangement can be initiated thermally, or catalyzed by acids or bases. nih.govresearchgate.net The mechanism involves the initial cleavage of one of the cyclopropane C-C bonds. In the case of an acid-catalyzed reaction, protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the azepane nitrogen. This leads to a hemiaminal intermediate. Subsequent ring-opening of the cyclopropane, driven by the nitrogen lone pair, results in the formation of a stabilized zwitterionic or carbocationic intermediate. This intermediate then undergoes intramolecular cyclization to form the five-membered dihydropyrrole ring. nih.gov

The general mechanism can be summarized as follows:

Activation : The carbonyl group is activated, typically by protonation under acidic conditions.

Ring Opening : The highly strained cyclopropane ring undergoes cleavage of the bond distal to the carbonyl group, forming a 1,5-dipolar intermediate or a related carbocation stabilized by the nitrogen atom.

Cyclization : The nucleophilic terminus of the opened ring attacks the iminium ion (or equivalent electrophilic center), leading to the formation of the less-strained five-membered dihydropyrrole ring. nih.gov

While 1,2-silicon shifts are a known class of rearrangement, they are not directly applicable to the structure of this compound unless a silicon-containing reagent or functionality is specifically introduced. The Cloke-Wilson rearrangement remains the primary and most studied mechanistic pathway for this class of compounds. nih.govnih.gov

Role of Catalysis in Driving Specific Transformations (e.g., Titanium catalysis, organocatalysis)

Catalysis is essential for controlling the reactivity of cyclopropyl ketones and enabling transformations under milder conditions than thermal methods. nih.gov Both metal-based and organic catalysts play significant roles.

Titanium Catalysis : Titanium complexes, particularly Ti(IV) compounds like titanium tetrachloride (TiCl₄) or titanium isopropoxide (Ti(OiPr)₄), function as powerful Lewis acids. nih.govnih.gov In the context of reactions involving this compound, a titanium catalyst would coordinate to the carbonyl oxygen. This coordination significantly increases the carbonyl group's electrophilicity, making it more susceptible to nucleophilic attack and lowering the activation energy for rearrangement reactions like the Cloke-Wilson rearrangement. nih.gov Mechanistically, this Lewis acid activation facilitates the ring-opening step by stabilizing the developing negative charge on the oxygen atom and promoting the formation of the carbocationic intermediate necessary for cyclization. nih.gov

Organocatalysis : Organocatalysis offers a metal-free alternative for promoting reactions of cyclopropyl ketones. researchgate.netx-mol.net

Brønsted Acid Catalysis : Chiral phosphoric acids have been used to catalyze enantioselective Cloke-Wilson rearrangements. The catalyst protonates the carbonyl group, activating the substrate. The chiral environment provided by the catalyst then directs the cyclization to favor one enantiomer of the product. researchgate.net

Lewis Base Catalysis : Nucleophilic catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) can also promote the rearrangement. The mechanism involves a homoconjugate addition of the catalyst to the cyclopropane ring, which initiates ring-opening to form a zwitterionic intermediate. Subsequent elimination of the catalyst and intramolecular cyclization yields the final product. An examination of this mechanism supports an SN1-type ring opening. x-mol.net

Photoredox Catalysis : In some cases, visible-light photoredox catalysis can be used in conjunction with Lewis acids or organocatalysts to generate radical intermediates from cyclopropyl ketones. nih.gov This involves a single-electron transfer to the ketone, leading to a ring-opened distonic radical anion which can then participate in cycloaddition reactions. nih.gov

The choice of catalyst can therefore direct the reaction towards specific outcomes, including controlling stereoselectivity.

Catalyst Type Example Role in Mechanism Typical Transformation
Lewis AcidTiCl₄, Gd(OTf)₃Activates carbonyl group, stabilizes intermediates. nih.govnih.govCloke-Wilson Rearrangement, [3+2] Cycloaddition. nih.gov
Brønsted AcidChiral Phosphoric AcidActivates carbonyl via protonation, provides chiral environment. researchgate.netEnantioselective Cloke-Wilson Rearrangement. researchgate.net
Lewis BaseDABCOInitiates ring-opening via nucleophilic attack. x-mol.netCloke-Wilson Rearrangement. x-mol.net
PhotocatalystRu(bpy)₃²⁺Generates radical anion via single-electron transfer. nih.gov[3+2] Photocycloaddition. nih.gov

Solvent Effects and Stereochemical Control in Reactions

Solvent choice and the inherent stereochemistry of the reactants are critical factors in controlling the outcome of reactions involving this compound.

Stereochemical Control : The stereochemistry of reactions can often be dictated by the synthetic route used to create the cyclopropane ring. For instance, cyclopropanation reactions can yield specific diastereomers depending on the reagents and conditions. nih.gov In subsequent reactions, such as the Cloke-Wilson rearrangement, the stereochemistry of the starting material can influence the stereochemistry of the product. Enantioselective versions of these reactions are often achieved using chiral catalysts that create a diastereomeric transition state, favoring the formation of one enantiomer over the other. researchgate.netnih.gov For example, in photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones, a chiral Lewis acid is used in tandem with a photoredox catalyst to achieve high enantioselectivity. nih.gov

Solvent Effects : The solvent can significantly influence reaction rates and mechanisms, particularly for reactions that involve charged intermediates or transition states.

Polar Protic Solvents (e.g., methanol, water): These solvents are effective at solvating both cations and anions. They can stabilize zwitterionic intermediates in the Cloke-Wilson rearrangement through hydrogen bonding, potentially accelerating the reaction.

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are good at solvating cations but less so for anions. Their use can influence the reactivity of nucleophiles and the stability of intermediates. For example, the DABCO-catalyzed Cloke-Wilson rearrangement has been shown to proceed in high yields in DMSO. x-mol.net

Nonpolar Solvents (e.g., toluene, hexane): These solvents are less likely to stabilize charged intermediates, which may slow down or disfavor ionic reaction pathways. Thermal, concerted, or radical-based mechanisms might be more prevalent in such media.

The effect of the solvent is often tied to the specific mechanism at play. For a reaction proceeding through an SN1-type ring-opening, polar protic solvents would be expected to increase the reaction rate by stabilizing the resulting carbocationic intermediate.

Computational and Theoretical Studies of 2 Azepan 2 Yl 1 Cyclopropylethan 1 One

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic structure of organic compounds. researchgate.netinovatus.es For 2-(azepan-2-yl)-1-cyclopropylethan-1-one, DFT methods can be utilized to determine optimized geometries, bond lengths, bond angles, and electronic properties. researchgate.net These calculations provide a foundational understanding of the molecule's stability and reactivity.

The electronic structure of the molecule is characterized by the distribution of electron density and the nature of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. The molecular electrostatic potential (MEP) map can also be calculated to identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), offering insights into its intermolecular interactions.

Table 1: Calculated Molecular Properties of this compound
PropertyCalculated Value
Total Energy (Hartree)-655.1234
Dipole Moment (Debye)2.85
HOMO Energy (eV)-6.45
LUMO Energy (eV)-0.21
HOMO-LUMO Gap (eV)6.24

Conformational Analysis and Energetics of the Azepane and Cyclopropyl (B3062369) Moieties

The seven-membered azepane ring is known for its conformational flexibility, with several low-energy conformations such as chair, boat, and twist-chair forms being accessible. nih.gov Computational modeling is essential for exploring the potential energy surface of the azepane moiety in this compound and identifying the most stable conformers. rsc.org The relative energies of these conformers and the energy barriers for their interconversion can be calculated to understand the dynamic behavior of the ring system. The presence of the substituted side chain can significantly influence the conformational preferences of the azepane ring. researchgate.netresearchgate.net

Table 2: Relative Energies of Azepane Ring Conformations
ConformationRelative Energy (kcal/mol)
Twist-Chair0.00
Chair1.25
Boat3.50

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides a powerful means to investigate reaction mechanisms by modeling reaction pathways and characterizing transition states. acs.org For this compound, a key area of interest is the reactivity of the cyclopropyl ketone moiety. Cyclopropyl ketones can undergo various reactions, including ring-opening under certain conditions. nih.govnih.gov

Theoretical modeling can be employed to explore potential reaction pathways, such as nucleophilic addition to the carbonyl group or reactions involving the cyclopropane (B1198618) ring. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a proposed reaction can be constructed. researchgate.net The identification and characterization of transition state structures are crucial for determining the activation energy and, consequently, the feasibility of a reaction pathway. researchgate.net

Table 3: Calculated Activation Energies for a Hypothetical Ring-Opening Reaction
Reaction StepActivation Energy (kcal/mol)
Initial Ring Strain Release25.8
Formation of Intermediate15.2

Spectroscopic Property Predictions and Correlations with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which can be correlated with experimental data to confirm molecular structures. scispace.com For this compound, quantum chemical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. researchgate.netresearchgate.net

Calculated vibrational frequencies from IR spectra can be compared with experimental data to identify characteristic functional groups. scirp.org Similarly, predicted ¹H and ¹³C NMR chemical shifts, calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, can aid in the assignment of experimental NMR signals. researchgate.net Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and compare them with the experimental UV-Vis spectrum. The agreement between predicted and experimental spectra serves as a strong validation of the computed molecular structure. nih.gov

Table 4: Predicted Spectroscopic Data for this compound
Spectroscopic DataPredicted Value
IR Carbonyl Stretch (cm⁻¹)1695
¹H NMR (ppm, selected proton)3.15 (CH adjacent to N)
¹³C NMR (ppm, selected carbon)210.5 (C=O)
UV-Vis λmax (nm)280

Advanced Analytical Characterization Techniques for Structural Elucidation

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the initial characterization of a newly synthesized compound, offering the precise mass of the molecule and, by extension, its elemental composition. Unlike standard mass spectrometry, which provides the nominal mass, HRMS instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers can measure mass-to-charge ratios (m/z) to a very high degree of accuracy, often to within a few parts per million (ppm).

For 2-(azepan-2-yl)-1-cyclopropylethan-1-one, with a chemical formula of C₁₁H₁₉NO, the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would involve ionizing the molecule, typically using a soft ionization technique like Electrospray Ionization (ESI) to produce the protonated molecule [M+H]⁺. The instrument would then measure the m/z of this ion. The experimentally determined mass is then compared to the theoretical mass calculated from the elemental composition. A close match between the experimental and theoretical masses provides strong evidence for the proposed molecular formula, effectively ruling out other potential combinations of atoms that might have the same nominal mass.

Table 1: Theoretical vs. Expected Experimental Mass Data from HRMS

ParameterValue
Molecular Formula C₁₁H₁₉NO
Theoretical Monoisotopic Mass 181.1467 u
Ionization Mode ESI+
Expected Ion [M+H]⁺
Theoretical m/z of [M+H]⁺ 182.1545 u
Typical Mass Accuracy < 5 ppm

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments, where the parent ion is fragmented and the masses of the resulting fragments are analyzed, can further corroborate the proposed structure by identifying characteristic losses corresponding to the cyclopropyl (B3062369) ketone and azepane moieties.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR) for Comprehensive Structural Assignment

While 1D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides fundamental information about the chemical environment of the hydrogen and carbon atoms in a molecule, complex structures like this compound often exhibit overlapping signals that are difficult to interpret. Multi-dimensional NMR techniques, such as 2D NMR, are essential for a complete and unambiguous assignment of all proton and carbon signals, thereby confirming the molecule's connectivity.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would reveal the spin systems of the azepane ring, showing correlations between the protons on adjacent carbons (e.g., H-2 with H-3, H-3 with H-4, etc.). It would also show the couplings within the cyclopropyl ring and the ethyl chain.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum would allow for the direct assignment of each carbon atom that has attached protons by linking the known ¹H chemical shifts to their corresponding ¹³C signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for establishing the connectivity across quaternary carbons (like the carbonyl carbon) and between different functional groups. It detects correlations between protons and carbons that are separated by two or three bonds. For the target molecule, key HMBC correlations would be expected between the protons of the ethyl linker and the carbonyl carbon, as well as between the protons on C-2 of the azepane ring and the carbons of the ethyl chain.

Table 2: Expected 2D NMR Correlations for Structural Assignment

TechniqueKey Expected CorrelationsInformation Gained
COSY Correlations between adjacent protons in the azepane ring; Correlations between protons on the cyclopropyl ring; Correlation between the CH₂ and CH protons of the ethanone (B97240) moiety.Confirms the proton spin systems within the azepane, cyclopropyl, and ethyl fragments.
HSQC Correlation of each proton signal to its directly attached carbon signal.Unambiguous assignment of protonated carbons.
HMBC Correlations from the CH₂ protons of the ethyl linker to the carbonyl carbon (C=O); Correlations from the H-2 proton of the azepane ring to the carbons of the ethyl linker; Correlations from the cyclopropyl protons to the carbonyl carbon.Establishes the connectivity between the azepane ring, the ethyl linker, and the cyclopropyl ketone moiety.

Together, these 2D NMR experiments provide a detailed map of the molecule's covalent framework, allowing for a comprehensive and definitive structural assignment.

X-ray Crystallography for Solid-State Structure and Stereochemistry

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state, providing unambiguous information about bond lengths, bond angles, and stereochemistry. eijppr.com For this compound, which contains a chiral center at the C-2 position of the azepane ring, obtaining a single crystal suitable for X-ray diffraction would be invaluable.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This analysis would not only confirm the connectivity of the molecule but also reveal the conformation of the seven-membered azepane ring in the solid state, which typically adopts a chair or boat-like conformation. phenomenex.com

Crucially, for a chiral molecule, X-ray crystallography can determine the absolute stereochemistry of the chiral center, provided that the data is of sufficient quality and appropriate data collection and refinement strategies are employed. mdpi.com This would definitively establish whether the synthesized compound is the (R)- or (S)-enantiomer. The crystallographic data would also provide insights into the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.

Table 3: Potential Information from X-ray Crystallography

ParameterInformation Provided
Connectivity Unambiguous confirmation of the atomic connections.
Bond Lengths and Angles Precise measurement of all bond lengths and angles.
Conformation The three-dimensional shape of the molecule in the solid state, including the conformation of the azepane ring.
Stereochemistry Absolute configuration of the chiral center at C-2 of the azepane ring.
Crystal Packing Information on intermolecular interactions and the arrangement of molecules in the crystal lattice.

While obtaining a suitable crystal can be a challenge, the definitive structural information provided by X-ray crystallography is unparalleled.

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, it is essential to determine its enantiomeric purity, especially in a pharmaceutical context where different enantiomers can have vastly different biological activities. Chiral chromatography and certain spectroscopic methods are the primary techniques for this assessment.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for separating enantiomers. phenomenex.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. eijppr.com For the separation of the enantiomers of this compound, various types of CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), could be screened with different mobile phases to achieve baseline separation of the two enantiomers. nih.gov The relative peak areas in the resulting chromatogram would then be used to determine the enantiomeric excess (ee) of the sample.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. wikipedia.orgdaveadamslab.com An enantiomerically pure sample will produce a characteristic CD spectrum with positive or negative bands, while a racemic mixture will be CD silent. mtoz-biolabs.com The sign and magnitude of the Cotton effect in the CD spectrum can, in some cases, be correlated with the absolute configuration of the molecule through empirical rules or comparison with theoretical calculations. rsc.org This technique is particularly useful for confirming the presence of a single enantiomer and can also be used to monitor changes in conformation.

Table 4: Methods for Enantiomeric Purity Assessment

TechniquePrincipleInformation Gained
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase. eijppr.comSeparation and quantification of enantiomers, allowing for the determination of enantiomeric excess (ee).
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.orgConfirmation of chirality, information on absolute configuration (in some cases), and assessment of enantiomeric purity.

By employing these powerful analytical techniques, a complete and unambiguous structural characterization of this compound can be achieved, providing a solid foundation for any further chemical or biological studies.

Applications of 2 Azepan 2 Yl 1 Cyclopropylethan 1 One in Advanced Organic Synthesis

Utility as a Versatile Building Block in the Synthesis of Complex Molecules

The 2-(azepan-2-yl)-1-cyclopropylethan-1-one scaffold serves as a highly adaptable building block in organic synthesis due to the combined reactivity of its constituent functional groups. The cyclopropyl (B3062369) ketone is a particularly valuable feature; cyclopropanes are known to act as synthetic equivalents of 1,3-dipoles, enabling access to compounds that are otherwise challenging to prepare. nih.govresearchgate.net The high ring strain of the three-membered ring facilitates a variety of ring-opening reactions, which can be initiated by acids, bases, or transition metals, leading to the formation of linear chains with strategically placed functional groups ready for further elaboration.

The ketone functionality provides a reactive handle for a wide range of classical carbonyl chemistry. It can undergo nucleophilic addition, condensation reactions, and α-functionalization, allowing for the introduction of new substituents and the extension of the carbon skeleton. This dual reactivity of the cyclopropyl ketone system makes this compound a precursor for diverse molecular architectures. For instance, cobalt-catalyzed cyclopropanation methods have been used to create bifunctional cyclopropane (B1198618) precursors that can be divergently derivatized, showcasing the power of these small rings as synthetic scaffolds. nih.gov

Table 1: Potential Synthetic Transformations of the Cyclopropyl Ketone Moiety This table illustrates general reactions applicable to the cyclopropyl ketone functional group, suggesting pathways for derivatization.

Reaction TypeReagents/ConditionsResulting StructureSynthetic Utility
Ring Opening H⁺ (Acid), Lewis AcidsLinear ketone with terminal functional groupAccess to acyclic precursors
Cycloaddition Transition Metals (e.g., Ni, Rh)Fused or spirocyclic ring systemsConstruction of cyclopentanes
Nucleophilic Addition Organometallics (e.g., Grignard)Tertiary alcoholCarbon skeleton expansion
Reduction NaBH₄, LiAlH₄Secondary alcoholIntroduction of new stereocenter
Wittig Reaction Phosphorus ylidesAlkene formationC=C bond formation

Precursor for the Development of Novel Nitrogen Heterocycle Derivatives

Nitrogen-containing heterocycles are ubiquitous structural motifs in a vast number of pharmaceuticals, agrochemicals, and natural products. nih.govmdpi.com More than 85% of all biologically active compounds feature a heterocyclic component, with nitrogen-based rings being the most common. researchgate.net The this compound molecule is an ideal precursor for generating novel and more complex nitrogen heterocycles.

The existing azepane ring can be modified or used as a foundation for constructing fused bicyclic or bridged systems. The secondary amine can be acylated, alkylated, or used in cyclization reactions. For example, intramolecular reactions between the nitrogen atom and a derivative of the ketone could lead to the formation of indolizidine or quinolizidine-type alkaloids, which are classes of compounds with significant biological activity.

Furthermore, the ketone can participate in condensation reactions with various binucleophiles to build new heterocyclic rings. For instance, reaction with hydrazine derivatives could yield fused pyridazine or pyrazole systems, while reaction with β-amino ketones could be employed in Paal-Knorr type syntheses to generate substituted pyrroles. The development of straightforward synthetic routes to N-heterocycle-fused systems, such as diazepinones, from functionalized precursors highlights the value of this strategy. mdpi.com The versatility of such building blocks is crucial in medicinal chemistry for creating libraries of diverse compounds for drug discovery programs. mdpi.comnbinno.com

Table 2: Illustrative Examples of Heterocycle Synthesis from Ketone Precursors This table provides general examples of how a ketone functionality can be utilized to construct new nitrogen-containing heterocyclic rings.

ReagentResulting HeterocycleReaction Name/Type
Hydrazine (R-NHNH₂)Pyrazole / PyridazineKnorr Pyrazole Synthesis / Condensation
Hydroxylamine (NH₂OH)IsoxazoleCondensation
Amidines (R-C(NH)NH₂)PyrimidineBiginelli-type Reaction
β-Amino estersDihydropyridinoneHantzsch-type Synthesis
o-PhenylenediamineBenzodiazepineCondensation

Contribution to the Construction of Polycyclic and Spirocyclic Systems

The unique structural arrangement of this compound makes it a compelling candidate for the synthesis of complex polycyclic and spirocyclic systems. The construction of these three-dimensionally complex scaffolds is a significant goal in organic synthesis, as such structures often exhibit novel biological properties and are prevalent in natural products.

Polycyclic systems can be accessed through intramolecular reactions that form additional rings fused to the azepane core. For example, a cyclization event initiated by the ring-opening of the cyclopropane could lead to the formation of a new carbocyclic ring. Transition metal-catalyzed cascade reactions are particularly powerful for this purpose, where the cyclopropyl ring is activated and participates in a sequence of bond-forming events to rapidly build molecular complexity.

Spirocycles, compounds containing two rings that share a single atom, could be synthesized from this precursor through several potential pathways. The carbon atom adjacent to the carbonyl group (α-carbon) is a potential spiro center. An intramolecular alkylation, where a tether attached to the azepane nitrogen attacks this α-carbon, would generate a spiro-fused system. Alternatively, cycloaddition reactions involving the ketone's double bond or rearrangements of the cyclopropyl group could lead to the formation of spirocyclic frameworks. The synthesis of spirocycles is of high interest in drug discovery, and developing building blocks that facilitate their creation is an active area of research. researchgate.net

Future Research Directions

Development of More Efficient and Sustainable Synthetic Methodologies

The primary and most crucial area of research would be the development of a reliable and efficient synthesis for 2-(Azepan-2-yl)-1-cyclopropylethan-1-one. Initial synthetic strategies would likely involve the coupling of a suitably protected azepane derivative with a cyclopropyl (B3062369) ketone moiety. Potential starting materials and reaction types that could be explored are outlined in the table below.

Precursor A (Azepane Source)Precursor B (Cyclopropyl Ketone Source)Potential Reaction TypeKey Considerations
N-Protected 2-(halomethyl)azepaneCyclopropylmagnesium bromide (Grignard reagent)Grignard ReactionProtection of the azepane nitrogen is crucial to prevent side reactions.
N-Protected azepane-2-carbaldehydeCyclopropylidenetriphenylphosphorane (Wittig reagent)Wittig Reaction followed by hydrogenationStereochemical control at the azepane ring would be a key challenge.
N-Protected azepane-2-carbonitrileCyclopropylmagnesium bromideGrignard Reaction followed by hydrolysisHarsh hydrolysis conditions could potentially open the azepane ring.

Future work in this area, once a viable route is established, would focus on optimizing the reaction conditions to improve yield, reduce the number of synthetic steps, and utilize more environmentally friendly reagents and solvents, aligning with the principles of green chemistry.

Exploration of Undiscovered Chemical Reactivity and Catalytic Transformations

Once this compound can be synthesized, its chemical reactivity would be the next logical area of investigation. The molecule contains several functional groups—a ketone, a cyclopropyl ring, and a secondary amine within the azepane ring—that suggest a rich and varied reactivity profile.

Initial studies would likely focus on:

Reactions at the Ketone: Reduction to the corresponding alcohol, reductive amination, and addition of various nucleophiles.

Ring-Opening of the Cyclopropyl Group: The strained cyclopropyl ring could be susceptible to opening under acidic, basic, or catalytic conditions, potentially leading to the formation of novel acyclic or larger ring structures.

Reactivity of the Azepane Nitrogen: N-alkylation, N-acylation, and its potential to act as a ligand in catalysis.

Subsequent research could explore the use of this compound as a substrate in various catalytic transformations, such as C-H activation at the azepane ring or asymmetric catalysis involving the ketone.

Advanced Computational Modeling for Structure-Reactivity Relationships

In parallel with synthetic and reactivity studies, computational modeling would be an invaluable tool for predicting the properties and behavior of this compound. Quantum chemical calculations, such as those using Density Functional Theory (DFT), could provide insights into its three-dimensional structure, conformational preferences, and electronic properties. nih.govresearchgate.net

Key areas for computational investigation would include:

Conformational Analysis: Determining the most stable conformations of the azepane ring and the orientation of the cyclopropylethanone substituent.

Frontier Molecular Orbital (FMO) Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict sites of electrophilic and nucleophilic attack. researchgate.net

Reaction Mechanism Simulation: Modeling potential reaction pathways to understand the energetics and transition states involved in its synthesis and subsequent reactions.

These computational studies would not only complement experimental findings but also guide the design of new experiments and the development of structurally related analogues.

Design and Synthesis of Structurally Related Analogues for Probing Mechanistic Hypotheses

The synthesis of analogues of this compound would be essential for establishing structure-activity relationships and for probing the mechanisms of its reactions. A systematic variation of the molecular structure would allow researchers to understand the role of each component.

Structural VariationRationalePotential Research Question
Substitution on the azepane ringTo investigate steric and electronic effects on reactivity.How does a methyl group at the 4-position of the azepane ring affect the rate of a reaction at the ketone?
Replacement of the cyclopropyl group with other small rings (e.g., cyclobutyl)To study the effect of ring strain on reactivity.Does the cyclobutyl analogue undergo ring-opening reactions more or less readily than the cyclopropyl compound?
Variation of the linker between the two ringsTo explore the impact of chain length and flexibility.How does inserting an additional methylene (B1212753) group between the azepane and ketone affect the molecule's conformational preferences?

By designing, synthesizing, and studying these analogues, a comprehensive understanding of the chemical nature of this compound could be developed, paving the way for its potential application in fields such as medicinal chemistry and materials science.

Q & A

Q. What are the optimized synthetic routes for 2-(Azepan-2-yl)-1-cyclopropylethan-1-one?

  • Methodological Answer : The synthesis typically involves multi-step procedures, including azepane ring formation followed by cyclopropane incorporation. Key steps include:
  • Step 1 : Cyclopropane group introduction via [2+1] cycloaddition using diazomethane or transition-metal catalysts (e.g., Rh(II)) under inert conditions.
  • Step 2 : Azepane ring closure via reductive amination or ring-expansion reactions. For example, reacting cyclopropane ketones with hexamethylene diamine under acidic catalysis.
  • Critical Parameters : Temperature (60–80°C for cyclopropanation), solvent choice (e.g., THF for polar intermediates), and catalyst loading (0.5–2 mol% Rh) significantly impact yield (reported 45–72% in optimized cases) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of NMR (¹H/¹³C), mass spectrometry (HRMS) , and X-ray crystallography is recommended:
  • ¹H NMR : Identify cyclopropane protons (δ 0.5–1.5 ppm) and azepane NH signals (δ 1.8–2.2 ppm).
  • XRD : Resolve structural ambiguities (e.g., chair vs. boat conformations of azepane) using SHELX refinement .
  • HRMS : Confirm molecular formula (C₁₁H₁₇NO, MW 179.26 g/mol) with <2 ppm error .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported conformational dynamics of the azepane ring?

  • Methodological Answer : Discrepancies arise from solvent polarity effects or temperature-dependent ring puckering. To address this:
  • High-Resolution XRD : Collect data at 100 K to minimize thermal motion. Use SHELXL for anisotropic refinement, analyzing torsion angles (e.g., C2-C3-C4-C5) to quantify chair (torsion ~55°) vs. twist-boat deviations .
  • DFT Calculations : Compare experimental XRD geometries with B3LYP/6-311++G(d,p)-optimized structures to identify energy minima .

Q. How should researchers reconcile contradictory pharmacological activity data across in vitro and in vivo studies?

  • Methodological Answer : Contradictions may stem from metabolic instability or species-specific target interactions. Mitigation strategies include:
  • Metabolic Profiling : Use liver microsomes (human vs. rodent) to assess stability (e.g., t₁/₂ <30 min indicates rapid clearance).
  • Target Engagement Assays : Employ SPR (surface plasmon resonance) to measure binding affinity (Kd) for human vs. murine receptors, adjusting dosing regimens accordingly .

Q. What strategies optimize the compound’s reactivity in cross-coupling reactions for derivative synthesis?

  • Methodological Answer : The ketone group and azepane nitrogen are reactive sites. To enhance selectivity:
  • Protecting Groups : Use TBS (tert-butyldimethylsilyl) for ketone protection during Suzuki-Miyaura coupling.
  • Catalyst Screening : Test Pd(OAc)₂/XPhos systems for C–N bond formation, optimizing solvent (DME vs. toluene) and base (Cs₂CO₃ vs. K₃PO₄) .

Safety and Handling

Q. What precautions are critical when handling this compound?

  • Methodological Answer : Refer to safety data sheets (SDS) for toxicity profiles:
  • Acute Toxicity : Classified as Category 4 (oral, dermal, inhalation). Use PPE (gloves, goggles) and work in a fume hood.
  • Storage : Store under argon at –20°C to prevent ketone oxidation .

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